Cas no 117550-12-6 (D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide)

117550-12-6 structure
Nome del prodotto:D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide
D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl] (2S)-2-amino-3-methyl-3-sulfanylbutanoate
- H-tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH
- (2S)-2-amino-3-methyl-3-sulfanylbutanoyl L-tyrosyl-D-cysteinyl-L-phenylalaninate
- DCFPE
- D-Valine, L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2-4)-disulfide
- Htdcpdp-OH
- H-Tyr-cyclo(cys-phe-pen)-OH
- H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-beta-beta-dimethylcysteinyl)-OH
- Jom 13
- Tyr-c(D-cys-phe-D-pen)OH
- (S)-2-((S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-3-mercaptopropanamido)-3-phenylpropanoic (S)-2-amino-3-mercapto-3-methylbutanoic anhydride
- DTXSID00151804
- 117550-12-6
- D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide
-
- Inchi: InChI=1S/C26H34N4O6S2/c1-26(2,38)21(28)25(35)36-24(34)19(13-15-6-4-3-5-7-15)29-23(33)20(14-37)30-22(32)18(27)12-16-8-10-17(31)11-9-16/h3-11,18-21,31,37-38H,12-14,27-28H2,1-2H3,(H,29,33)(H,30,32)/t18-,19-,20+,21-/m0/s1
- Chiave InChI: LINHQEFGHROEAQ-BURNTYAHSA-N
- Sorrisi: OC1C=CC(C[C@@H](C(N[C@@H](C(N[C@H](C(OC([C@@H](C(S)(C)C)N)=O)=O)CC2C=CC=CC=2)=O)CS)=O)N)=CC=1
Proprietà calcolate
- Massa esatta: 562.19222
- Massa monoisotopica: 562.192
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 38
- Conta legami ruotabili: 14
- Complessità: 816
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 176Ų
Proprietà sperimentali
- Densità: 1.311
- Punto di ebollizione: 827.4°Cat760mmHg
- Punto di infiammabilità: 454.2°C
- Indice di rifrazione: 1.613
- PSA: 173.84
D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
117550-12-6 (D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide) Prodotti correlati
- 1187931-09-4((5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine)
- 1157068-54-6(1-[2-(Methylsulfanyl)benzoyl]piperidin-3-ol)
- 72111-58-1(5-chloro-6-ethylpyrazine-2,3-dicarbonitrile)
- 6974-49-8((4-Methylphenyl)(phenyl)acetonitrile)
- 1804501-31-2(Methyl 2-aminomethyl-5-cyano-4-methylphenylacetate)
- 2193067-05-7(dimethyl 2-(3-methoxypyridin-2-yl)-2-oxoethylphosphonate)
- 2418595-72-7(5-[(3R)-3-(propan-2-yloxy)pyrrolidine-1-carbonyl]pyridin-3-yl sulfurofluoridate)
- 1227564-03-5(5-(Pyridin-4-yl)pyridine-3-acetonitrile)
- 2229371-82-6(2-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine)
- 923171-84-0(1-(2-Chloroacetyl)-N-phenylpiperidine-4-carboxamide)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
